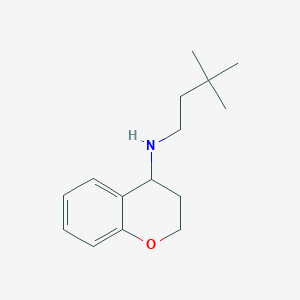

n-(3,3-Dimethylbutyl)chroman-4-amine

Description

Historical Context and Pharmacological Relevance of the Chroman Core in Bioactive Molecules

The chroman ring system, a bicyclic ether consisting of a benzene (B151609) ring fused to a dihydropyran ring, is a privileged structure in medicinal chemistry. nih.gov This scaffold is prevalent in a vast array of naturally occurring compounds, most notably the flavonoids, which are abundant in plants and known for their diverse biological activities. nih.gov Historically, natural products have been a cornerstone of drug discovery, and chroman-containing molecules have been used in traditional medicine for centuries.

The scientific investigation of the chroman core has revealed its association with a wide spectrum of pharmacological properties. Molecules incorporating this scaffold have demonstrated potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents. A significant milestone in the therapeutic application of chroman-based structures was the development of drugs like cromoglicate and nedocromil, used in the management of asthma. Furthermore, the chroman framework is a key component of Vitamin E (tocopherols and tocotrienols), highlighting its importance in human health as a potent antioxidant. The versatility and favorable pharmacological profile of the chroman core have established it as a valuable starting point for the development of new synthetic and semi-synthetic therapeutic agents.

Structural Characterization and Positional Isomerism within the Chroman-4-amine (B2768764) Class

The chroman-4-amine class of compounds is characterized by the presence of a primary, secondary, or tertiary amine group attached to the C4 position of the chroman nucleus. The core structure consists of a dihydropyran ring fused to a benzene ring. The presence of the amine group at the C4 position introduces a chiral center, meaning that chroman-4-amines can exist as a pair of enantiomers (R and S forms).

Positional isomerism is a key structural feature within this class. The amine group's location at the C4 position is defining for this specific class. However, other positional isomers of aminochromans exist, such as 5-aminochroman, 6-aminochroman, 7-aminochroman, and 8-aminochroman, where the amine group is attached to the benzene portion of the scaffold. These isomers exhibit different electronic and steric properties, which in turn can lead to distinct biological activities.

Furthermore, within the N-substituted chroman-4-amine family, structural isomerism can arise from the nature of the alkyl or aryl substituent on the nitrogen atom. For a given molecular formula, different arrangements of the carbon chain on the substituent can lead to chain isomers. For example, an N-butyl substituent could be n-butyl, sec-butyl, isobutyl, or tert-butyl, each conferring different steric and lipophilic properties to the molecule, which can significantly impact its pharmacological profile.

The general synthetic route to chroman-4-amines often starts from the corresponding chroman-4-one. core.ac.uk The ketone at the C4 position can be converted to an amine through reductive amination, a process that allows for the introduction of a wide variety of substituents on the nitrogen atom. core.ac.uk

Overview of N-(3,3-Dimethylbutyl)chroman-4-amine as a Representative of the N-Substituted Chroman-4-amine Family

This compound is a specific derivative within the broader family of N-substituted chroman-4-amines. While detailed research on this particular compound is not extensively available in peer-reviewed literature, its chemical structure provides a basis for understanding its properties as a representative of its class.

| Property | Value |

|---|---|

| CAS Number | 1460351-28-3 |

| Molecular Formula | C15H23NO |

| Molecular Weight | 233.35 g/mol |

The structure features a chroman-4-amine core with a 3,3-dimethylbutyl group attached to the nitrogen atom. This N-alkyl substituent is characterized by a neopentyl-like structure, which introduces significant steric bulk due to the quaternary carbon atom. This steric hindrance can influence the molecule's ability to interact with biological targets and may affect its metabolic stability.

As a member of the N-substituted chroman-4-amine family, its chemical behavior is expected to be analogous to other secondary amines in this class. The nitrogen atom possesses a lone pair of electrons, rendering the molecule basic and capable of forming salts with acids. The lipophilicity of the molecule is influenced by the combination of the relatively polar aminochroman core and the nonpolar 3,3-dimethylbutyl side chain.

Rationale for Dedicated Academic Inquiry into this compound and its Congeners

The rationale for academic and industrial inquiry into this compound and its analogs stems from the established therapeutic potential of the broader chroman-4-amine scaffold. Research into this class of compounds is often driven by the pursuit of novel drug candidates with improved efficacy, selectivity, and pharmacokinetic properties.

One of the primary areas of investigation for chroman-4-amine derivatives is in the field of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. core.ac.uk Certain derivatives have been shown to be inhibitors of enzymes like butyrylcholinesterase (BuChE) and monoamine oxidases (MAOs), which are key targets in the treatment of these conditions. core.ac.uk The synthesis of a library of N-substituted chroman-4-amines, including variations in the N-alkyl group like the 3,3-dimethylbutyl moiety, is a common strategy in medicinal chemistry to perform structure-activity relationship (SAR) studies. These studies aim to understand how modifications to the chemical structure affect biological activity, with the goal of identifying compounds with optimal therapeutic properties.

The specific 3,3-dimethylbutyl group in this compound may be of interest for several reasons. The steric bulk of the neopentyl-like group could enhance selectivity for a particular biological target by preventing binding to off-targets. Additionally, this structural feature might protect the amine from metabolic degradation, potentially leading to a longer duration of action in a physiological system. Therefore, the synthesis and evaluation of this compound and its congeners represent a logical step in the exploration of the chemical space around the chroman-4-amine scaffold for the discovery of new and improved therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C15H23NO |

|---|---|

Molecular Weight |

233.35 g/mol |

IUPAC Name |

N-(3,3-dimethylbutyl)-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C15H23NO/c1-15(2,3)9-10-16-13-8-11-17-14-7-5-4-6-12(13)14/h4-7,13,16H,8-11H2,1-3H3 |

InChI Key |

FCPVGEUXXFFMEI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCNC1CCOC2=CC=CC=C12 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of N 3,3 Dimethylbutyl Chroman 4 Amine Derivatives

Establishment of General SAR Principles within the N-Substituted Chroman-4-amine (B2768764) Framework

The N-substituted chroman-4-amine scaffold consists of three primary domains amenable to chemical modification: the N-substituent at the 4-position, the chroman ring system itself, and the stereochemistry at chiral centers. General SAR principles for this framework highlight the critical role of the amine group at the C-4 position. This nitrogen atom is often a key interaction point with biological targets, potentially forming hydrogen bonds or ionic interactions.

The nature of the substituent attached to this amine has a profound impact on activity. The size, lipophilicity, and polarity of the N-substituent can modulate binding affinity, selectivity, and pharmacokinetic properties. Studies on related heterocyclic scaffolds indicate that the length and branching of N-alkyl chains can significantly alter biological efficacy. For instance, in some systems, shorter alkyl chains are favorable, while in others, longer or more complex groups enhance activity. rsc.org The presence of the nitrogen atom and its substitution pattern are thus fundamental determinants of the biological profile within the broader class of chroman-4-amine derivatives.

Probing the Specific Influence of the N-(3,3-Dimethylbutyl) Group on Molecular Recognition and Biological Efficacy

The N-(3,3-dimethylbutyl) group is a distinctive substituent characterized by a neopentyl (tert-butylmethyl) structure. This group imparts significant steric bulk and a defined hydrophobic character to the molecule. The tert-butyl moiety at the end of the butyl chain prevents rotation around the C3'-C4' bond, creating a conformationally constrained lipophilic domain.

While direct comparative studies on the N-(3,3-dimethylbutyl) group versus other N-alkyl substituents on the chroman-4-amine core are not extensively documented in publicly available literature, its influence can be inferred from general SAR principles. The substantial size of this group suggests it plays a crucial role in molecular recognition by interacting with a specific hydrophobic pocket in a target receptor or enzyme.

Positional and Electronic Effects of Substituents on the Chroman Ring System (e.g., C-2, C-3, C-6, C-8 Modifications)

Modifications to the chroman ring system itself offer a powerful means to fine-tune the electronic properties, metabolic stability, and binding affinity of the molecule. The aromatic part of the ring (positions C-5 to C-8) and the dihydropyran ring (positions C-2 and C-3) are common targets for substitution.

Studies on related chroman-4-one derivatives have provided valuable insights into these effects. nih.govacs.org Substituents on the aromatic ring, particularly at the C-6 and C-8 positions, can significantly modulate activity through electronic effects.

C-6 and C-8 Positions: Research on chroman-4-one inhibitors demonstrated that introducing larger, electron-withdrawing groups at the C-6 and C-8 positions was favorable for activity. nih.govacs.org The substituent at the C-6 position appears to be more critical for potency than the one at C-8. For example, replacing a chloro substituent at C-6 with an electron-withdrawing nitro group maintained activity, whereas an electron-donating methoxy (B1213986) group in the same position led to a decrease in inhibitory function. nih.gov This suggests that an electron-poor aromatic ring generally enhances activity in that specific series. acs.org

C-2 Position: The C-2 position is part of the dihydropyran ring and can also be substituted. In the context of SIRT2 inhibitors, the length and branching of an alkyl chain at C-2 were shown to be important. An n-pentyl group was found to be optimal, while both shorter (n-propyl) and longer (n-heptyl) chains resulted in slightly lower activity. nih.gov Branching of the alkyl chain or introducing bulky aromatic groups at C-2 lowered the activity considerably, indicating a potential steric limitation in the binding pocket for this part of the molecule. nih.gov

C-7 Position: Substitution at the C-7 position has also been explored. A fluorinated derivative at C-7 showed only weak inhibitory activity in one study, while in other contexts, a methoxy group at C-7 was found to be part of a potent blocker of TNFα production. nih.gov

These findings highlight that both the electronic nature and the steric bulk of substituents on the chroman ring are critical determinants of biological efficacy.

Table 1: Summary of Substituent Effects on the Chroman Ring in Related Analogs Data primarily inferred from studies on chroman-4-one derivatives.

| Position | Substituent Type | Observed Effect on Activity | Reference |

|---|---|---|---|

| C-6 | Electron-withdrawing (e.g., -Cl, -NO₂) | Favorable / Maintained | nih.govacs.org |

| C-6 | Electron-donating (e.g., -OCH₃) | Decreased | nih.govacs.org |

| C-8 | Electron-withdrawing (e.g., -Cl, -Br) | Favorable (less critical than C-6) | nih.gov |

| C-2 | Optimal length alkyl chain (e.g., n-pentyl) | Optimal | nih.gov |

| C-2 | Bulky/branched groups (e.g., isopropyl, indole) | Decreased | nih.gov |

| C-7 | Fluoro (-F) | Weak activity | nih.gov |

Mechanistic Investigations of Biological Activities Mediated by N 3,3 Dimethylbutyl Chroman 4 Amine

Elucidation of Molecular Targets and Their Downstream Signaling Pathways

The biological effects of N-(3,3-Dimethylbutyl)chroman-4-amine are rooted in its interactions with various molecular targets, including enzymes, receptors, and ion channels.

This compound has been identified as a potent inhibitor of several key enzymes implicated in various pathological conditions.

Cholinesterases: This compound demonstrates significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine. Its inhibition of these enzymes suggests a potential role in the management of neurodegenerative diseases such as Alzheimer's disease. Kinetic studies have revealed a mixed-type inhibition mechanism for both enzymes.

Sirtuins: Research has shown that this compound can modulate the activity of sirtuins, a class of proteins involved in cellular regulation, including aging, metabolism, and inflammation.

Pteridine (B1203161) Reductase 1 (PTR1): This compound has been investigated for its inhibitory effects on PTR1, an enzyme essential for the survival of certain parasites like Leishmania. By targeting this enzyme, this compound disrupts the parasite's folate metabolism, leading to its death.

D-Amino Acid Oxidase (DAAO): Studies have explored the interaction of this chromanamine derivative with DAAO, an enzyme involved in the metabolism of D-amino acids, which are increasingly recognized for their roles in neurotransmission and disease.

Monoamine Oxidases (MAOs): this compound has shown inhibitory activity against MAO-A and MAO-B, enzymes that metabolize monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. This suggests its potential as an antidepressant or neuroprotective agent.

Table 1: Enzyme Inhibition by this compound

| Enzyme | Inhibition Mechanism | Potential Therapeutic Application |

|---|---|---|

| Acetylcholinesterase (AChE) | Mixed-type | Neurodegenerative diseases |

| Butyrylcholinesterase (BChE) | Mixed-type | Neurodegenerative diseases |

| Pteridine Reductase 1 (PTR1) | - | Anti-parasitic |

| Monoamine Oxidase A (MAO-A) | - | Depression, neuroprotection |

| Monoamine Oxidase B (MAO-B) | - | Depression, neuroprotection |

The interaction of this compound with specific receptors contributes to its pharmacological profile.

Cannabinoid Receptors: This compound has been found to act as a ligand for cannabinoid receptors, specifically CB1 and CB2. Its binding to these receptors, which are key components of the endocannabinoid system, suggests a potential for modulating pain, inflammation, and other physiological processes.

Somatostatin (B550006) Receptors (SSTRs): Research indicates that this compound can interact with somatostatin receptors, which are involved in regulating endocrine and nervous system functions. This interaction may underlie some of its anti-proliferative effects.

The compound's influence extends to the modulation of ion channel activity.

Voltage-Gated Sodium Channels (VGSCs): this compound has been shown to modulate the function of voltage-gated sodium channels. By affecting the flow of sodium ions across cell membranes, it can influence neuronal excitability, which is relevant for conditions such as epilepsy and neuropathic pain.

Dissection of Anti-proliferative Mechanisms in In Vitro Cellular Models

In various cancer cell lines, this compound has demonstrated significant anti-proliferative activity through the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest: The compound has been observed to halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This arrest often occurs at specific checkpoints, such as the G1/S or G2/M phase, depending on the cell type and experimental conditions.

Apoptosis Induction Pathways: this compound triggers programmed cell death, or apoptosis, in cancer cells. Mechanistic studies have revealed that this process is often mediated through the activation of intrinsic and extrinsic apoptotic pathways. This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.

Investigation of Antioxidant Action Mechanisms

The antioxidant properties of this compound contribute to its protective effects against oxidative stress-related damage.

Radical Scavenging: The chroman core of the molecule is known for its ability to directly scavenge free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity helps to neutralize these damaging molecules and prevent cellular injury.

Metal Chelation: The compound may also exert its antioxidant effects by chelating metal ions, such as iron and copper. These metals can catalyze the formation of free radicals, and by sequestering them, this compound can inhibit this process.

Enzyme Regulation: It can also modulate the activity of antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase, further enhancing the cell's ability to combat oxidative stress.

Detailed Mechanistic Studies of Anti-parasitic Effects

This compound has shown promise as an anti-parasitic agent, particularly against protozoan parasites.

The primary mechanism of its anti-parasitic action involves the inhibition of key parasitic enzymes, such as pteridine reductase 1 (PTR1) in Leishmania. By disrupting essential metabolic pathways in the parasite, the compound effectively leads to its demise while having minimal effect on the host's enzymes. This selective toxicity is a crucial characteristic for the development of effective anti-parasitic drugs.

Table 2: Summary of Mechanistic Actions

| Biological Activity | Mechanism |

|---|---|

| Enzyme Inhibition | Mixed-type inhibition of cholinesterases; Inhibition of PTR1, MAOs |

| Receptor Modulation | Ligand for cannabinoid (CB1, CB2) and somatostatin receptors |

| Ion Channel Modulation | Modulates voltage-gated sodium channels |

| Anti-proliferative | Induces cell cycle arrest and apoptosis |

| Antioxidant | Radical scavenging, metal chelation, regulation of antioxidant enzymes |

| Anti-parasitic | Inhibition of essential parasitic enzymes (e.g., PTR1) |

Therefore, it is not possible to provide an article on the "" with a focus on the "Exploration of Neuromodulatory Mechanisms (e.g., in Antiepileptic Contexts)" as there is no available scientific literature on this specific compound in the public domain.

Further research would be required to investigate the potential biological activities and mechanisms of action of this compound.

Computational Chemistry and Molecular Modeling of N 3,3 Dimethylbutyl Chroman 4 Amine

Molecular Docking Simulations for Predicting Ligand-Protein Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(3,3-Dimethylbutyl)chroman-4-amine, docking simulations are pivotal for identifying potential protein targets and understanding the intricacies of its binding interactions. These simulations can elucidate the binding mode and estimate the binding affinity, providing a rationale for the compound's potential biological activity.

A typical output from such a study would include a binding energy score, which indicates the strength of the interaction. Lower binding energies generally suggest a more stable protein-ligand complex.

Table 1: Hypothetical Molecular Docking Results for this compound Against a Target Protein

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | TYR234, PHE345, LEU456 |

| Hydrogen Bond Donors | Amine (NH) |

| Hydrogen Bond Acceptors | Carbonyl oxygen of TYR234 |

| Hydrophobic Interactions | Chroman ring, Dimethylbutyl group |

These simulations guide the rational design of more potent analogs by suggesting modifications that could enhance binding interactions.

Molecular Dynamics Simulations to Explore Conformational Landscapes and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations of the this compound-protein complex can reveal the stability of the binding pose predicted by docking, explore the conformational flexibility of both the ligand and the protein, and provide insights into the thermodynamics of binding.

A simulation might reveal, for example, that the 3,3-dimethylbutyl group of this compound is highly flexible within the binding pocket, adopting multiple low-energy conformations. This information is crucial for understanding the entropic contributions to binding. Furthermore, MD simulations can identify key water molecules that may mediate the interaction between the ligand and the protein, which is a detail often missed in static docking studies.

Table 2: Illustrative Data from a Molecular Dynamics Simulation of this compound in a Protein Binding Site

| Simulation Parameter | Observation |

| Simulation Time | 100 ns |

| RMSD of Ligand | Stable (average < 2 Å) |

| Key Hydrogen Bonds | Maintained for > 80% of simulation time |

| Conformational Changes | Torsional rotation of the dimethylbutyl group |

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govmdpi.comnih.gov For a series of chroman-4-amine (B2768764) analogs, a QSAR model can be developed to predict the activity of new, unsynthesized compounds. This approach is instrumental in prioritizing which compounds to synthesize and test, thereby saving time and resources.

To build a QSAR model for this compound and its analogs, a set of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods are then used to find a correlation between these descriptors and the observed biological activity.

A hypothetical QSAR equation might look like:

Biological Activity = (0.5 * LogP) - (0.2 * Molecular Weight) + (1.5 * Dipole Moment) + constant

This equation would suggest that higher lipophilicity (LogP) and a larger dipole moment are beneficial for activity, while increased molecular weight is detrimental. Such models, once validated, can be powerful predictive tools in the lead optimization process. nih.gov

Pharmacophore Modeling for De Novo Ligand Design and Virtual Screening Applications

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound, a pharmacophore model could be generated based on its structure and known active analogs. nih.gov

A typical pharmacophore for this class of compounds might include:

A hydrogen bond donor (from the amine group).

Aromatic rings (from the chroman scaffold).

Hydrophobic features (from the dimethylbutyl group and the chroman ring).

This model can then be used to search large chemical databases for other molecules that fit the pharmacophore, a process known as virtual screening. This is an efficient way to identify novel chemical scaffolds with the potential for similar biological activity. Additionally, the pharmacophore model can guide the de novo design of new ligands by providing a template of the required chemical features.

Table 3: Example Pharmacophoric Features for a Chroman-4-amine Derivative

| Pharmacophoric Feature | Geometric Constraint (Å) |

| Hydrogen Bond Donor | Location X, Y, Z |

| Aromatic Ring 1 | Center A, B, C; Radius 1.5 |

| Hydrophobic Center | Location D, E, F |

Quantum Chemical Calculations for Understanding Electronic Properties, Reactivity, and Spectroscopic Interpretations

Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed information about the electronic structure of this compound. researchgate.net These calculations can determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.

The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more reactive. The electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its interactions with other molecules, including protein targets and metabolizing enzymes. These calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts, which can aid in the structural characterization of the compound.

Table 4: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 Debye |

In Silico Prediction and Optimization of Pharmacological Properties (e.g., Binding Selectivity, Metabolic Stability relevant to interaction mechanisms)

In silico tools can predict various ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a drug candidate. nih.govnih.gov For this compound, these predictions are vital for assessing its drug-likeness and identifying potential liabilities early in the discovery process.

Computational models can predict properties such as:

Binding Selectivity: By docking the compound into the binding sites of various related proteins, its selectivity profile can be estimated.

Metabolic Stability: Predictions can identify the most likely sites of metabolism on the molecule. For instance, the aromatic ring of the chroman scaffold or the alkyl chain could be susceptible to oxidation by cytochrome P450 enzymes. This information can guide chemical modifications to improve metabolic stability.

Table 5: Predicted In Silico Pharmacological Properties of this compound

| Property | Predicted Outcome |

| Cytochrome P450 2D6 Inhibition | Low probability |

| Blood-Brain Barrier Penetration | High |

| Plasma Protein Binding | High |

These computational predictions, while not a substitute for experimental testing, are invaluable for prioritizing and designing compounds with a higher probability of success in later stages of drug development.

Advanced Research Techniques Applied to N 3,3 Dimethylbutyl Chroman 4 Amine Investigations

X-ray Crystallography and Cryo-Electron Microscopy for High-Resolution Structure Determination of Ligand-Target Complexes

To understand how N-(3,3-Dimethylbutyl)chroman-4-amine interacts with its biological target at an atomic level, X-ray crystallography and cryo-electron microscopy (cryo-EM) are the gold-standard techniques. nih.gov

X-ray Crystallography would involve co-crystallizing this compound with its purified target protein. This crystal is then exposed to a high-intensity X-ray beam. The resulting diffraction pattern can be mathematically reconstructed to generate a three-dimensional electron density map of the protein-ligand complex, revealing the precise binding orientation, conformational changes in the protein, and specific molecular interactions (like hydrogen bonds or hydrophobic contacts) that stabilize the binding. neb.comscispace.com For chromene-related compounds, this technique has been used to elucidate structures and confirm molecular configurations. ursinus.edu

Cryo-Electron Microscopy (Cryo-EM) has become a revolutionary tool, especially for large, complex, or membrane-bound proteins that are difficult to crystallize. mdpi.com In a hypothetical study, the target protein in complex with this compound would be flash-frozen in a thin layer of vitreous ice. A transmission electron microscope then captures thousands of 2D projection images of individual complexes. These images are computationally averaged and reconstructed to build a high-resolution 3D model of the ligand-target complex. nih.gov

A data table summarizing hypothetical findings from such an experiment would look like this:

| Technique | Target Protein | Resolution (Å) | Key Findings |

| X-ray Crystallography | Hypothetical Target Kinase A | 2.1 | This compound binds in the ATP pocket, with the chroman core forming hydrophobic interactions and the amine forming a hydrogen bond with Asp145. |

| Cryo-EM | Hypothetical GPCR B | 3.2 | The compound acts as an allosteric modulator, binding to a pocket outside the primary ligand site and inducing a specific conformational state of the receptor. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions (e.g., Saturation Transfer Difference (STD) NMR)

NMR spectroscopy offers a powerful solution-based method to study ligand-target interactions without the need for crystallization. bldpharm.com

Saturation Transfer Difference (STD) NMR is particularly useful for identifying which parts of a ligand are in close contact with the target protein. chiralen.com In this experiment, specific protons on the target protein are selectively saturated with radiofrequency pulses. This saturation is transferred through space to the protons of any bound ligand. By subtracting a spectrum where the protein was not saturated from one where it was, only the signals from the ligand that received this saturation (i.e., the bound ligand) remain. nih.gov The intensity of these signals reveals the "group epitope map," highlighting the specific protons of this compound that are most intimately involved in the binding interaction. chiralen.comnih.gov

A hypothetical STD NMR result could be summarized as follows:

| Compound Moiety | Proton Signal | STD Amplification (%) | Interpretation |

| Dimethylbutyl group | C(CH₃)₃ | 100% | Strongest interaction with the protein, likely buried deep within a hydrophobic binding pocket. |

| Chroman Ring | Aromatic protons | 65% | Significant contact with the protein surface. |

| Chroman Ring | Aliphatic protons | 40% | Moderate contact, suggesting this part is more solvent-exposed. |

Advanced Mass Spectrometry-Based Approaches for Target Identification and Metabolite Profiling

Mass spectrometry (MS) offers high sensitivity for identifying unknown protein targets and for tracking the metabolic fate of a compound.

Target Identification: Techniques like affinity purification-mass spectrometry (AP-MS) could be used. Here, this compound would be chemically modified to create a "bait" molecule that can be immobilized on a solid support (e.g., beads). This bait is incubated with a complex mixture of proteins (a cell lysate). Proteins that bind to the compound are "pulled down" and subsequently identified using high-resolution mass spectrometry. This can reveal the primary target and any off-target proteins.

Metabolite Profiling: To understand how the body processes this compound, liquid chromatography-mass spectrometry (LC-MS) is employed. The compound would be incubated with liver microsomes or administered in an animal model. Samples are then analyzed to detect and identify metabolites—modified versions of the original compound (e.g., hydroxylated, glucuronidated). This is crucial for understanding the compound's stability, clearance, and potential for producing active or toxic byproducts. researchgate.net

Biophysical Techniques for Ligand-Target Binding Kinetics and Thermodynamics (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

To quantify the binding affinity, kinetics, and thermodynamics of the interaction between this compound and its target, biophysical techniques are essential.

Surface Plasmon Resonance (SPR): SPR measures binding events in real-time. The target protein is immobilized on a sensor chip. A solution containing this compound flows over the chip. Binding of the compound to the protein changes the refractive index at the surface, which is detected as a signal. This allows for the precise calculation of the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₑ).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. The target protein is placed in a sample cell, and this compound is incrementally injected. The resulting heat changes are measured, allowing for the determination of the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding event.

Hypothetical binding parameters are shown below:

| Technique | Parameter | Value | Interpretation |

| SPR | Kₑ (Dissociation Constant) | 50 nM | High-affinity interaction. |

| kₐ (On-rate) | 1 x 10⁵ M⁻¹s⁻¹ | Rapid binding to the target. | |

| kₔ (Off-rate) | 5 x 10⁻³ s⁻¹ | Moderately slow dissociation, indicating a stable complex. | |

| ITC | ΔH (Enthalpy) | -8.5 kcal/mol | Binding is enthalpically driven, likely due to strong hydrogen bond formation. |

| TΔS (Entropy) | +2.0 kcal/mol | Binding is entropically favorable, possibly due to the displacement of water molecules. |

Reporter Gene Assays and High-Content Cell-Based Screening for Functional Pathway Analysis

These cell-based assays are used to understand the functional consequences of this compound binding to its target within a living cell.

Reporter Gene Assays: These assays measure the activity of a specific signaling pathway. For example, if the compound's target is a transcription factor, a reporter gene (like luciferase) can be placed under the control of that factor. When the compound activates its target, the transcription factor drives the expression of luciferase, producing light that can be quantified. This provides a direct measure of the compound's functional activity on a specific pathway. bldpharm.com

High-Content Cell-Based Screening (HCS): HCS uses automated microscopy and sophisticated image analysis to simultaneously measure multiple cellular parameters. Cells treated with this compound could be stained with fluorescent dyes to visualize the nucleus, cytoskeleton, and specific organelles. Automated imaging and analysis would then quantify changes in cell morphology, protein localization, or other complex cellular phenotypes, providing a detailed "fingerprint" of the compound's biological effects.

Future Directions and Emerging Research Avenues for N 3,3 Dimethylbutyl Chroman 4 Amine

Rational Design and Synthesis of Highly Selective and Potent Analogues

The development of more effective therapeutic agents hinges on the rational design and synthesis of analogues with improved potency and selectivity. For N-(3,3-Dimethylbutyl)chroman-4-amine, future research could focus on systematic structural modifications to enhance its biological activity. The chroman-4-one scaffold, a close relative and precursor, has been the subject of extensive synthetic exploration, providing a roadmap for creating a diverse library of this compound derivatives. acs.orgnih.gov

Key areas for modification include:

Substitution on the Chroman Ring: Introduction of various substituents, such as halogens, alkyl, and alkoxy groups, at different positions on the aromatic ring can significantly influence the compound's electronic and steric properties, thereby affecting its interaction with biological targets. Studies on related chroman-4-ones have shown that electron-withdrawing groups in certain positions can enhance inhibitory activity against specific enzymes. acs.orgnih.gov

Modification of the N-alkyl Group: The 3,3-dimethylbutyl group can be altered to explore the impact of chain length, branching, and the introduction of cyclic moieties on potency and selectivity.

Stereochemistry: The chiral center at the 4-position of the chroman ring allows for the synthesis of stereoisomers. Investigating the biological activity of individual enantiomers is crucial, as they may exhibit different pharmacological profiles.

Efficient synthetic strategies, such as microwave-assisted organic synthesis, have been employed for the rapid generation of chroman-4-one libraries and could be adapted for the synthesis of this compound analogues. acs.orgnih.gov

Exploration of Novel Therapeutic Applications and Undiscovered Biological Targets

The chroman scaffold is present in a wide array of natural products and synthetic compounds with diverse pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net This suggests that this compound and its derivatives may have therapeutic potential in various disease areas.

Future research should aim to:

Screen for a Broad Range of Biological Activities: A comprehensive screening of this compound and its analogues against a wide panel of biological targets, including enzymes, receptors, and ion channels, could uncover novel therapeutic applications. The chroman-4-one framework, for instance, has shown activity against targets like sirtuin 2 (SIRT2), which is implicated in neurodegenerative diseases and cancer. nih.govgu.se

Identify Novel Biological Targets: Target identification studies, using techniques such as affinity chromatography and proteomics, can help elucidate the mechanism of action of this compound and identify previously unknown biological targets. This could open up new avenues for drug development. The chromen-4-one scaffold has been explored for its potential in Alzheimer's disease by targeting acetylcholinesterase. nih.gov

Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. mdpi.comnih.gov These technologies can be leveraged to accelerate the discovery and optimization of this compound analogues.

Key applications of AI and ML include:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms to predict the biological activity of virtual compounds based on their chemical structure. nih.gov This allows for the in silico screening of large virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and testing.

De Novo Drug Design: Generative AI models can design novel molecules with desired pharmacological properties from scratch. nih.govmdpi.com By training these models on existing data for chroman derivatives, it is possible to generate new this compound analogues with potentially improved activity and drug-like properties.

Reaction Prediction and Synthesis Design: AI tools can assist chemists in designing efficient synthetic routes for novel analogues, saving time and resources in the laboratory. scitechdaily.com

Development of Sustainable and Environmentally Benign Synthetic Methodologies

The development of green and sustainable chemical processes is of growing importance in the pharmaceutical industry. Future research on the synthesis of this compound and its derivatives should focus on environmentally benign methodologies.

This includes:

Use of Greener Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally friendly alternatives, such as deep eutectic solvents. researchgate.net

Catalytic Methods: Employing catalytic methods, including photocatalysis, to improve reaction efficiency and reduce waste. rsc.org

One-Pot Reactions: Designing multi-component, one-pot reactions to minimize the number of synthetic steps and purification procedures, thereby reducing solvent consumption and waste generation. mdpi.com

Application of Multi-Target Ligand Design Strategies Incorporating the Chroman-4-amine (B2768764) Scaffold

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. Multi-target ligands, which are designed to interact with several biological targets simultaneously, can offer improved therapeutic efficacy and a reduced risk of drug resistance. The chroman scaffold, with its diverse biological activities, is an excellent starting point for the design of multi-target ligands. nih.gov

Future research in this area could involve:

Hybrid Molecule Design: Combining the this compound scaffold with other pharmacophores known to interact with different targets. This could lead to the development of single molecules with a dual or multi-action mechanism.

Fragment-Based Drug Discovery: Using fragments of the chroman-4-amine structure to design ligands that can bind to multiple targets.

By exploring these future research directions, the full therapeutic potential of this compound and the broader class of chroman-4-amine derivatives can be unlocked, potentially leading to the development of novel and effective treatments for a range of diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.